1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
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Overview
Description
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale .
Chemical Reactions Analysis
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms in the pyrazole ring.
1H-Pyrrolo[2,3-b]pyridine: This compound features a pyrrole ring fused to a pyridine ring, offering different chemical properties and biological activities.
1H-Pyrazolo[3,4-d]pyrimidine: This compound has a pyrimidine ring fused to a pyrazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the functional groups attached to it, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives is likely to yield new insights and applications in the future.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJECHCNAUQPZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743399 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-51-7 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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